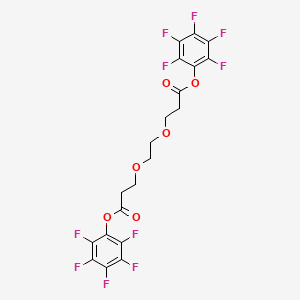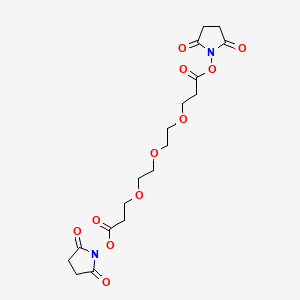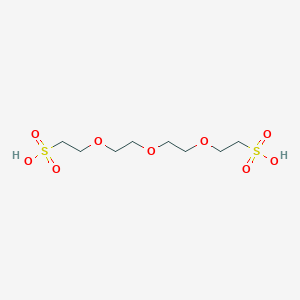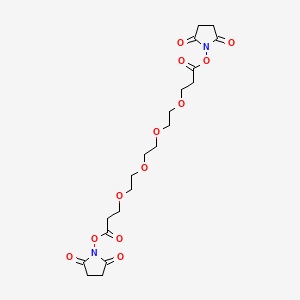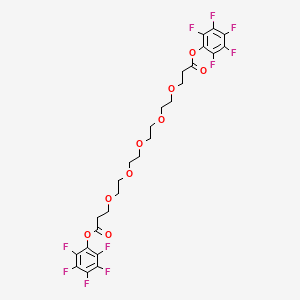![molecular formula C29H39N6O11P B606240 [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid CAS No. 864953-34-4](/img/structure/B606240.png)
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid is a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) . This compound is primarily used in the treatment of HIV-1 by inhibiting the virus’s ability to attach to host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid involves the preparation of an aqueous suspension at pH 1 using 0.1 N hydrochloric acid. Aqueous solutions are prepared at different pH values in the 5 to 9 range using high-performance liquid chromatography (HPLC) grade water . Water with L-lysine is used to generate the solution in the pH 8 to 9 range to avoid complexity of a mixed counterion effect . The samples are allowed to shake for 18-24 hours at room temperature (22 ± 3°C) in micro-centrifuge tubes using a Burrell Wrist Action shaker . The pH of each sample is measured after equilibration, and the sample is centrifuged at 10,000 RPM for 10 minutes . The supernatant is syringe filtered, diluted appropriately in acetonitrile/water (50:50 %v/v), and subsequently analyzed by reverse-phase HPLC .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using similar reaction conditions and purification techniques as described above .
Chemical Reactions Analysis
Types of Reactions
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and water . The reactions are typically carried out at room temperature with controlled pH conditions .
Major Products
The major products formed from these reactions include the HIV-1 attachment inhibitor BMS-488043 and its derivatives .
Scientific Research Applications
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid is primarily used in scientific research for its role as an HIV-1 attachment inhibitor . It has applications in:
Chemistry: Used in the study of chemical reactions and synthesis involving phosphonooxymethyl prodrugs.
Biology: Investigated for its effects on viral attachment and entry into host cells.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products.
Mechanism of Action
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid exerts its effects by inhibiting the attachment of HIV-1 to host cells . The compound targets the viral envelope glycoprotein gp120, preventing it from binding to the CD4 receptor on host cells . This inhibition blocks the initial step of viral entry, thereby reducing the infection rate .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Another HIV-1 entry inhibitor that targets the CCR5 co-receptor.
Enfuvirtide: An HIV-1 fusion inhibitor that prevents the virus from fusing with the host cell membrane.
Uniqueness
This compound is unique due to its specific mechanism of action targeting the viral envelope glycoprotein gp120, which is different from other entry inhibitors like Maraviroc and Enfuvirtide . This specificity makes it a valuable tool in the study and treatment of HIV-1 .
Properties
CAS No. |
864953-34-4 |
|---|---|
Molecular Formula |
C29H39N6O11P |
Molecular Weight |
678.63 |
IUPAC Name |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
ZBSWJVQMWMTXIV-ZSCHJXSPSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-663749 lysine; BMS 663749 lysine; BMS663749 lysine; BMS-663749 lysine salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
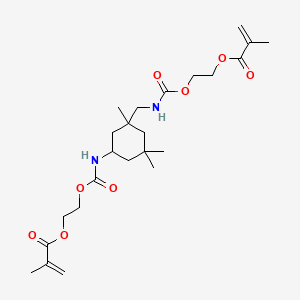
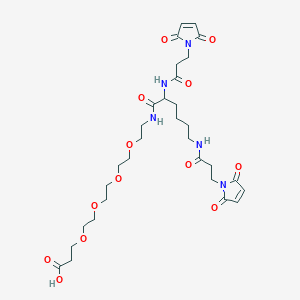
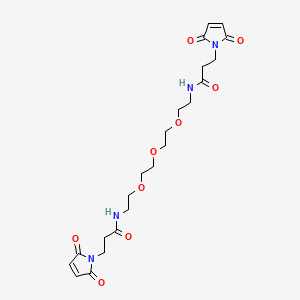
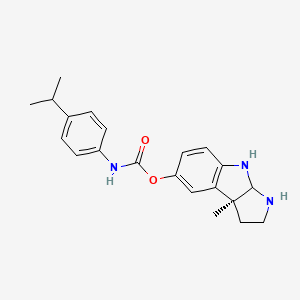

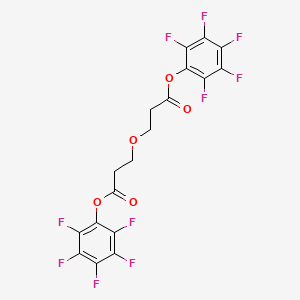
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
